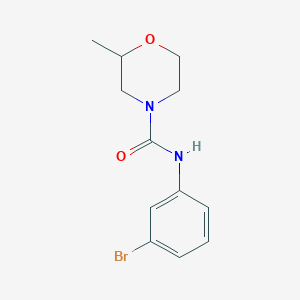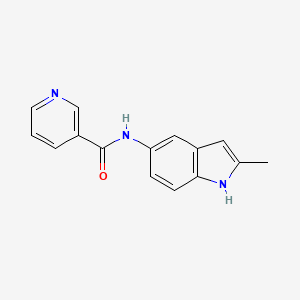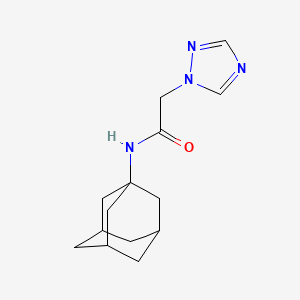
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide, also known as MPPCA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide acts as an inhibitor of the dopamine transporter by binding to its active site and preventing the reuptake of dopamine. By inhibiting the dopamine transporter, N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action has been studied extensively in vitro and in vivo, and has been found to be effective in modulating dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. It has been found to increase the extracellular concentration of dopamine in the brain, leading to enhanced dopaminergic neurotransmission. This effect has been associated with various physiological and behavioral changes, such as increased locomotor activity and reward-seeking behavior. N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and norepinephrine systems.
実験室実験の利点と制限
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the dopamine transporter. It has been shown to be effective in modulating dopamine signaling in various experimental models, such as in vitro cell cultures and in vivo animal models. However, N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and purification. Moreover, the effects of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide on other neurotransmitter systems and its potential side effects need to be further studied.
将来の方向性
There are several future directions for research on N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide. One area of research is to study the effects of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another area of research is to investigate the potential therapeutic applications of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide in various neurological and psychiatric disorders, such as addiction, depression, and Parkinson's disease. Moreover, the development of more efficient synthesis methods and the optimization of the chemical structure of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide could lead to the discovery of new and more effective compounds for scientific research.
合成法
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide can be synthesized using various methods, such as the reaction of 4-isobutylbenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base. Another method involves the reaction of N-methylpiperidine-2-carboxylic acid with 4-isobutylbenzoyl chloride in the presence of a coupling reagent. The synthesis of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide requires careful handling and purification to obtain a pure compound.
科学的研究の応用
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide has been used to study the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)13-7-9-14(10-8-13)17(21)19-11-5-4-6-15(19)16(20)18-3/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBEEQCAOHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)






![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

